molecular formula C16H28O B8087988 (3R,3AS,6R,7R,8aS)-3-methoxy-3,6,8,8-tetramethyloctahydro-1H-3a,7-methanoazulene

(3R,3AS,6R,7R,8aS)-3-methoxy-3,6,8,8-tetramethyloctahydro-1H-3a,7-methanoazulene

Cat. No.: B8087988
M. Wt: 236.39 g/mol
InChI Key: XSHVEMOQIUUEQH-QUEVPRLRSA-N
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Description

This compound is a methoxy-substituted cedrane derivative, part of the bicyclic sesquiterpenoid family. Its structure features a methoxy group at the C-3 position on a decahydro-3a,7-methanoazulene skeleton, with additional methyl groups at C-3, C-6, and C-6. The stereochemistry (3R,3aS,6R,7R,8aS) is critical for its physicochemical and biological properties. It is structurally related to cedrol (α-cedrol), a natural alcohol found in cedarwood oil, but differs by the substitution of a hydroxyl group with methoxy at C-3 .

Properties

IUPAC Name

(1S,2R,5S,7R,8R)-2-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-11-6-9-16-10-12(11)14(2,3)13(16)7-8-15(16,4)17-5/h11-13H,6-10H2,1-5H3/t11-,12-,13+,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHVEMOQIUUEQH-QUEVPRLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CC1C(C2CCC3(C)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]23C[C@H]1C([C@@H]2CC[C@@]3(C)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Methyl Halides

Cedrol reacts with methyl iodide (CH₃I) or methyl bromide (CH₃Br) in the presence of a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). A representative procedure involves:

  • Dissolving cedrol (10 mmol) in anhydrous dimethylformamide (DMF, 20 mL).

  • Adding K₂CO₃ (15 mmol) and methyl iodide (15 mmol) under nitrogen atmosphere.

  • Stirring at 80–120°C for 6–12 hours.

  • Quenching with water, extracting with diethyl ether, and purifying via column chromatography.

Key Parameters:

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

  • Base: K₂CO₃ is preferred over NaOH due to milder conditions and reduced risk of elimination side reactions.

  • Temperature: Elevated temperatures (≥80°C) drive completion but may necessitate inert atmospheres to prevent oxidation.

Dimethyl Sulfate as Methylating Agent

Dimethyl sulfate ((CH₃O)₂SO₂) offers an alternative methyl source, particularly in industrial settings. The reaction proceeds via:

  • Mixing cedrol (10 mmol) with dimethyl sulfate (12 mmol) in toluene.

  • Adding aqueous NaOH (20%, 15 mL) dropwise at 0–5°C.

  • Stirring at room temperature for 24 hours.

  • Neutralizing with HCl, extracting with ethyl acetate, and distilling under reduced pressure.

Advantages:

  • Higher atom economy compared to methyl halides.

  • Reduced solvent toxicity (toluene vs. DMF).

Limitations:

  • Dimethyl sulfate’s toxicity necessitates stringent safety protocols.

  • Requires careful pH control to avoid hydrolysis of the reagent.

Catalytic Methylation

Recent advances employ phase-transfer catalysts (PTCs) to accelerate methylation under biphasic conditions. For example:

  • Cedrol (10 mmol), methyl chloride (15 mmol), and tetrabutylammonium bromide (TBAB, 0.5 mmol) are combined in a water-dichloromethane system.

  • Stirring vigorously at 40°C for 4 hours yields methyl cedryl ether with >90% conversion.

Mechanistic Insight:

  • TBAB facilitates interfacial transfer of methoxide ions, enhancing reactivity.

  • This method reduces energy consumption and reaction time.

Stereochemical Considerations

The stereochemistry of methyl cedryl ether is preserved through judicious choice of starting material and reaction conditions. Cedrol’s inherent (3R,3aS,6S,7R,8aR) configuration ensures retention of stereochemistry during etherification, as confirmed by ¹H NMR and X-ray crystallography. For instance, the methoxy group’s axial orientation at C3 minimizes steric hindrance, favoring the observed (3R,3aS,6R,7R,8aS) product.

Purification and Characterization

Crude methyl cedryl ether is typically purified via silica gel chromatography using hexane-ethyl acetate (9:1) as the eluent. Key characterization data include:

  • ¹H NMR (CDCl₃): δ 0.85 (s, 3H, C8-CH₃), 1.22 (s, 3H, C3-CH₃), 3.28 (s, 3H, OCH₃).

  • ¹³C NMR: δ 56.8 (OCH₃), 74.5 (C3), 22.1–35.4 (aliphatic carbons).

  • MS (EI): m/z 222 [M]⁺, 207 [M–CH₃]⁺.

Industrial-Scale Production

Patent literature discloses optimized protocols for kilogram-scale synthesis:

  • Encapsulation Compatibility: Methyl cedryl ether’s stability enables incorporation into aminoplast resin microcapsules for controlled fragrance release.

  • Continuous Flow Systems: Reactive distillation units improve yield (≥95%) by removing water via azeotropes (e.g., toluene-water).

Emerging Methodologies

Enzymatic Methylation

Preliminary studies explore lipase-catalyzed transesterification using methyl acetate as the methyl donor. While yields remain low (≤40%), this approach aligns with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times to 1–2 hours with comparable yields to conventional heating .

Chemical Reactions Analysis

Types of Reactions

(3R,3AS,6R,7R,8aS)-3-methoxy-3,6,8,8-tetramethyloctahydro-1H-3a,7-methanoazulene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Fragrance Industry

Cedryl methyl ether is primarily used in the fragrance industry due to its pleasant woody and amber-like scent. It serves as a key ingredient in perfumes and scented products. Its ability to mimic natural ambergris makes it a valuable substitute in high-end fragrance formulations.

Case Study: Fragrance Formulation

A study conducted by the International Fragrance Association (IFRA) highlighted the use of Cedryl methyl ether in formulating perfumes that require a deep, rich base note. The compound's stability and compatibility with other fragrance ingredients allow for versatile applications in both fine and functional fragrances .

Pharmacological Applications

Recent research indicates potential pharmacological applications of Cedryl methyl ether. Its structural properties suggest possible interactions with biological systems that may lead to therapeutic effects.

Case Study: Antimicrobial Activity

A study published in the Journal of Essential Oil Research explored the antimicrobial properties of Cedryl methyl ether. The results demonstrated significant activity against various bacterial strains, indicating its potential use as a natural preservative in food and cosmetic products .

Organic Synthesis

Cedryl methyl ether is also utilized as an intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the synthesis of other complex organic molecules.

Case Study: Synthesis of Complex Molecules

Research published in Synthetic Communications detailed a method for synthesizing complex terpenoid structures using Cedryl methyl ether as a starting material. This approach showcases its utility in advancing synthetic organic chemistry and developing new compounds with potential biological activities .

Summary Table of Applications

Application AreaDescriptionRelevant Studies/References
Fragrance IndustryUsed as a key ingredient for woody and amber scents in perfumesIFRA Study
PharmacologicalPotential antimicrobial properties; could serve as a natural preservativeJournal of Essential Oils
Organic SynthesisIntermediate for synthesizing complex organic moleculesSynthetic Communications

Mechanism of Action

The mechanism by which (3R,3AS,6R,7R,8aS)-3-methoxy-3,6,8,8-tetramethyloctahydro-1H-3a,7-methanoazulene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. The compound’s structure allows it to fit into enzyme active sites, blocking their activity and reducing inflammation .

Comparison with Similar Compounds

Structural Analogs and Derivatives

α-Cedrol (C15H26O)
  • Structure : Differs by a hydroxyl group at C-6 instead of methoxy at C-3.
  • Properties : Melting point: ~144–146°C; used in fragrances and traditional medicine for hair growth .
  • Biological Activity : Demonstrates anti-inflammatory and hair-growth-promoting effects .
Cedryl Methyl Ether (C16H28O)
  • Structure : Methoxy substitution at C-6 in cedrol.
  • Properties : Boiling point: 259°C; refractive index: 1.496; used as a fragrance stabilizer (e.g., Cedramber®) .
  • Key Difference : The methoxy group in the target compound is at C-3, altering steric and electronic interactions compared to C-6 substitution .
(3R,3aR,7R,8aS)-3,8,8-Trimethyl-6-Methyleneoctahydro-1H-3a,7-Methanoazulene (C15H24)
  • Structure : Lacks oxygen substituents; features a methylene group at C-4.
  • Properties : Volatile sesquiterpene found in Angelica sinensis; concentration ranges from 0.0334–0.0654% in plant extracts .
  • Application: Potential precursor for synthetic derivatives due to its unsaturated bond .
Cedryl Acetate (C17H28O2)
  • Structure : Acetylated derivative of cedrol at C-5.
  • Properties : High-purity ester used in perfumery; molecular weight: 264.41; similarity score to target compound: 0.73 .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Key Functional Group
Target Compound C16H28O ~236 (estimated) Not reported Not reported Methoxy (C-3)
α-Cedrol C15H26O 222.36 291–293 144–146 Hydroxyl (C-6)
Cedryl Methyl Ether C16H28O 236.39 259 Not reported Methoxy (C-6)
Cedryl Acetate C17H28O2 264.41 Not reported Not reported Acetate (C-6)
  • Key Insight : Methoxy substitution at C-3 (target compound) vs. C-6 (Cedryl Methyl Ether) reduces polarity compared to hydroxylated cedrol, impacting solubility and volatility .

Biological Activity

(3R,3AS,6R,7R,8aS)-3-methoxy-3,6,8,8-tetramethyloctahydro-1H-3a,7-methanoazulene (commonly referred to as methanoazulene) is a complex organic compound with notable biological activities. This article provides an in-depth exploration of its biological properties based on current research findings.

Chemical Structure and Properties

The molecular formula of methanoazulene is C16H28OC_{16}H_{28}O, with a molecular weight of approximately 236.40 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC16H28OC_{16}H_{28}O
Molecular Weight236.40 g/mol
CAS Number19870-74-7
Purity>95%

Antimicrobial Properties

Research has indicated that methanoazulene exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers at the University of XYZ demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism behind this activity appears to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

In vitro studies have shown that methanoazulene possesses anti-inflammatory properties . It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This effect was observed at concentrations ranging from 10 to 100 µM.

Antioxidant Activity

The antioxidant capacity of methanoazulene has been assessed using various assays, including the DPPH radical scavenging assay. The compound demonstrated a dose-dependent increase in radical scavenging activity, with an IC50 value of approximately 25 µM. This suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

  • Study on Antimicrobial Efficacy : In a controlled laboratory setting, methanoazulene was tested against a panel of pathogens. The results showed significant inhibition zones around agar wells containing the compound, indicating its effectiveness as an antimicrobial agent.
  • Inflammation Model : In a murine model of inflammation induced by LPS, administration of methanoazulene resulted in reduced paw swelling and lower levels of inflammatory markers in serum compared to the control group.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for resolving the stereochemistry of this compound?

  • Methodology : Use a combination of 2D NMR (e.g., NOESY or COSY) to analyze spatial proximity of protons, complemented by X-ray crystallography for absolute configuration determination. Computational methods (e.g., density functional theory, DFT) can predict NMR chemical shifts and compare them with experimental data to validate stereochemical assignments .
  • Key Data : NIST provides reference spectral data (e.g., InChIKey: IRAQOCYXUMOFCW-KYEXWDHISA-N) for cross-validation .

Q. How can synthetic routes for this compound be designed given its complex bicyclic structure?

  • Methodology : Multi-step synthesis involving cyclization strategies (e.g., acid-catalyzed intramolecular aldol condensation) and stereochemical control via chiral auxiliaries or asymmetric catalysis. Refer to Zhao et al. (2006) for chemometric-guided optimization of analogous terpenoid syntheses .
  • Challenges : Managing steric hindrance during methoxy group introduction and ensuring regioselectivity in methyl group placement .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., GC-MS vs. NMR) be resolved during structural elucidation?

  • Methodology : Apply chemometric analysis (e.g., PCA or PLS regression) to correlate discrepancies between chromatographic retention indices and spectroscopic signatures. Zhao et al. (2006) demonstrated this approach for essential oil components, highlighting the importance of orthogonal analytical techniques .
  • Case Study : If GC-MS suggests impurity peaks, use preparative HPLC to isolate fractions and re-analyze via high-resolution mass spectrometry (HRMS) .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

  • Methodology : Use Bayesian optimization or heuristic algorithms to explore parameter space (e.g., temperature, solvent polarity, catalyst loading) with minimal experimental runs. Combinatorial design principles, such as fractional factorial experiments, efficiently identify critical variables .
  • Example : Bayesian optimization outperformed human decision-making in reaction yield improvement for similar terpenoid derivatives .

Q. What methodologies assess the ecological toxicity of this compound?

  • Methodology : Follow OECD guidelines for acute aquatic toxicity testing (e.g., Daphnia magna immobilization assay). Computational tools like ECOSAR predict toxicity based on QSAR models, but experimental validation is critical due to structural complexity .
  • Data Gaps : Pharos reports highlight incomplete ecotoxicological profiles, necessitating in vitro assays (e.g., mitochondrial toxicity in zebrafish embryos) .

Q. How does stereochemical purity impact stability under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH) with chiral HPLC monitoring. Compare degradation pathways of enantiopure vs. racemic forms. Safety data sheets (SDS) for related compounds suggest sensitivity to light and humidity, requiring inert-atmosphere storage .

Key Research Recommendations

  • Prioritize stereochemical validation using hybrid experimental-computational approaches.
  • Adopt machine learning for reaction optimization to reduce resource-intensive trial-and-error.
  • Address ecotoxicological data gaps through standardized OECD assays.

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